2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
2-fluoro-2-(oxan-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO.ClH/c8-7(5-9)6-1-3-10-4-2-6;/h6-7H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORXNVWPGXIALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride is a synthetic compound notable for its unique chemical structure, which includes a fluorine atom and an oxan-4-yl group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.
The molecular formula for this compound is . The presence of the fluorine atom is significant as it can enhance the compound's reactivity and interaction with biological targets.
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Research indicates that it can modulate biochemical pathways related to:
- Signal Transduction : The compound may influence cellular signaling pathways, impacting various physiological responses.
- Metabolic Regulation : It can alter metabolic processes, potentially affecting energy homeostasis.
- Cellular Communication : By interacting with receptors, it may modify how cells communicate and respond to external stimuli.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | 32 | 64 |
These results suggest that the compound could be developed as an antimicrobial agent, particularly effective against resistant strains .
Enzyme Inhibition
Inhibition studies have shown that this compound can selectively inhibit certain enzymes involved in lipid metabolism, such as lysosomal phospholipase A2 (LPLA2). The inhibition of LPLA2 is associated with a reduction in lipid accumulation in macrophages, indicating potential therapeutic applications in treating conditions like phospholipidosis .
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that the compound significantly reduced bacterial growth at concentrations as low as 32 µM. The bioelectrochemical measurements indicated a strong sensitivity of S. aureus to this compound, suggesting its potential as an effective antibacterial agent .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of the compound with LPLA2 showed that it effectively inhibited enzyme activity at micromolar concentrations. This inhibition was linked to alterations in lipid metabolism within treated cells, providing insights into its potential use in metabolic disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
